molecular formula C17H30N2OS B2662618 2-cyclopentyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide CAS No. 2034571-71-4

2-cyclopentyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2662618
CAS No.: 2034571-71-4
M. Wt: 310.5
InChI Key: PZLRTRGMIKYKBM-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the piperidine and thiolan intermediates. The piperidine intermediate can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The thiolan ring is introduced via a thiolation reaction, followed by the coupling of the piperidine and thiolan intermediates under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-cyclopentyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-cyclopentyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide: This compound shares a similar structure but includes a chlorine atom and a dioxo-thiolan ring.

    N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)acetamide: Another structurally related compound with different substituents.

Uniqueness

2-cyclopentyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-cyclopentyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2OS/c20-17(11-14-3-1-2-4-14)18-12-15-5-8-19(9-6-15)16-7-10-21-13-16/h14-16H,1-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLRTRGMIKYKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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